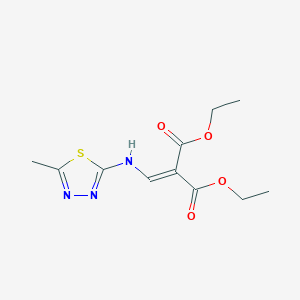

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

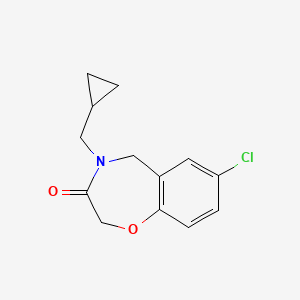

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate, also known as MTT-1, is a small molecule compound with potential applications in various fields of research and industry. It has a molecular formula of C11H15N3O4S and an average mass of 285.319 Da .

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Molecular Structure Analysis

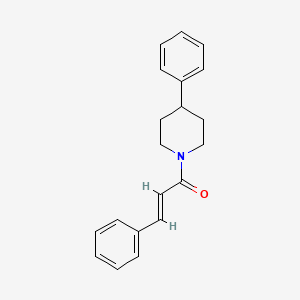

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . The thiadiazole ring is connected to a malonate group through an amino methylene bridge .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.32. Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : Research has explored the synthesis of diethyl 1,3,4-thiadiazol-2-ylmalonates, including Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate, through nucleophilic displacement reactions and lithiation processes (Saito, Saheki, Natanaka, & Ishimaru, 1983).

- Chemical Reactions and Products : The compound's reactions with other chemicals, like ethoxymethylene malonic ester, have been studied to produce various esters and derivatives. For instance, the reaction with (ethoxymethylene)malonic ester has resulted in the formation of [(thiazol-2-ylamino)methylene]malonic and [(1,3,4-thiadiazol-2-ylamino)methylene]malonic esters (Levin, Shvink, & Kukhtin, 1964).

Application in Synthesis of Novel Compounds

- Synthesis of Heterocyclic Compounds : This chemical serves as a key precursor in the synthesis of various heterocyclic compounds. It has been used in one-pot synthesis methods for creating novel derivatives, such as substituted diethyl phosphonates with potential antimicrobial activity (Sarva, Dunnutala, Tellamekala, Gundluru, & Cirandur, 2022).

- Formation of Complex Molecules : It is instrumental in forming complex molecular structures, such as zinc phthalocyanines, which have applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Utility in Organic Synthesis and Material Science

- Organic Synthesis : The compound's utility in organic synthesis is significant. For instance, it has been used in the preparation of various derivatives with potential biological activities, such as anti-inflammatory agents (Bhati & Kumar, 2008).

- Material Science : The compound's structural properties, including its crystal structures and non-covalent interactions, have been extensively studied, providing insights valuable for material science research (Shaik, Angira, & Thiruvenkatam, 2019).

Direcciones Futuras

The compound, due to its potential applications in various fields of research and industry, could be a subject of future studies to explore its properties and applications further. Its structural component, 1,3,4-thiadiazoles, has been reported to have a broad spectrum of biological activities , suggesting potential biomedical applications.

Mecanismo De Acción

Target of Action

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate is a derivative of 1,3,4-thiadiazole 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity , suggesting that their targets may include various enzymes or proteins essential for the growth and survival of microorganisms.

Mode of Action

It is known that 1,3,4-thiadiazole derivatives interact with their targets, leading to inhibition of essential biological processes

Biochemical Pathways

Given the antimicrobial activity of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the growth and survival of microorganisms.

Result of Action

Given the reported antimicrobial activity of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may inhibit the growth and survival of microorganisms.

Propiedades

IUPAC Name |

diethyl 2-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-4-17-9(15)8(10(16)18-5-2)6-12-11-14-13-7(3)19-11/h6H,4-5H2,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKAFGBSXBLJDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NN=C(S1)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2355929.png)

![N-(2,5-dimethoxyphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2355930.png)

![2-[(thien-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2355934.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2355936.png)

![Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2355939.png)

![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/no-structure.png)